Product packaging for Quinoline, 4,8-dinitro-, 1-oxide(Cat. No.:CAS No. 14753-19-6)

Quinoline, 4,8-dinitro-, 1-oxide

Cat. No.: B079964
CAS No.: 14753-19-6
M. Wt: 235.15 g/mol
InChI Key: VTEYIVXQGGFQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Quinoline (B57606) N-Oxide Chemistry in Academic Inquiry

Quinoline N-oxides have long been recognized as versatile precursors in organic synthesis. nih.gov The introduction of the N-oxide functional group to the quinoline core significantly alters the molecule's reactivity, making the pyridine (B92270) ring more susceptible to both nucleophilic and electrophilic substitution. This enhanced reactivity allows for the regioselective functionalization of the quinoline ring, particularly at the C2 and C8 positions. beilstein-journals.orgnih.gov Researchers have utilized quinoline N-oxides in a wide array of transformations, including aminations, alkylations, and arylations, to construct complex molecular architectures. beilstein-journals.org The development of metal-free and transition-metal-catalyzed reactions involving quinoline N-oxides has further expanded their utility in synthesizing novel heterocyclic compounds. beilstein-journals.orgorganic-chemistry.org

Significance of Dinitro-Substituted Quinolines in Chemical Research

The presence of nitro groups on the quinoline scaffold dramatically influences the compound's properties and reactivity. Nitro groups are strongly electron-withdrawing, which makes the quinoline ring highly electrophilic. This is exemplified by the well-studied compound 4-nitroquinoline (B1605747) 1-oxide (4NQO), a potent carcinogen that induces DNA damage through the generation of reactive oxygen species. nih.govresearchgate.net The study of dinitro-substituted quinolines, such as 5,7-dinitroquinoline (B3054851) and its N-oxide, has revealed their high electrophilicity and their utility in nucleophilic substitution reactions. researchgate.net For instance, in 5,7-dinitroquinoline N-oxide, the 5-nitro group is susceptible to regiospecific substitution. researchgate.net The interest in dinitro-substituted quinolines also extends to their potential biological activities, with computational studies exploring nitro derivatives of quinoline N-oxide as potential therapeutic agents. nih.gov

Structural and Electronic Considerations in Quinoline, 4,8-dinitro-, 1-oxide

This compound possesses a unique combination of structural and electronic features. The molecule consists of a quinoline core with two nitro groups at positions 4 and 8, and an N-oxide at position 1. The N-oxide group is highly polar and can act as a hydrogen bond acceptor. nih.gov The two nitro groups are powerful electron-withdrawing substituents, which significantly decreases the electron density of the aromatic rings. This electronic deficiency makes the molecule susceptible to nucleophilic attack.

Calculated Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC9H5N3O5
Molecular Weight235.153 g/mol
Density1.68 g/cm³
Boiling Point469.7°C at 760 mmHg
Flash Point237.9°C
LogP3.13110
Vapour Pressure1.52E-08 mmHg at 25°C
Index of Refraction1.72

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5N3O5 B079964 Quinoline, 4,8-dinitro-, 1-oxide CAS No. 14753-19-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14753-19-6

Molecular Formula

C9H5N3O5

Molecular Weight

235.15 g/mol

IUPAC Name

4,8-dinitro-1-oxidoquinolin-1-ium

InChI

InChI=1S/C9H5N3O5/c13-10-5-4-7(11(14)15)6-2-1-3-8(9(6)10)12(16)17/h1-5H

InChI Key

VTEYIVXQGGFQFY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C[N+](=C2C(=C1)[N+](=O)[O-])[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C[N+](=C2C(=C1)[N+](=O)[O-])[O-])[N+](=O)[O-]

Other CAS No.

14753-19-6

Synonyms

Quinoline, 4,8-dinitro-, 1-oxide

Origin of Product

United States

Mechanistic Investigations of Quinoline, 4,8 Dinitro , 1 Oxide Reactivity

Nucleophilic Substitution Reactions

The presence of two nitro groups and an N-oxide function makes the quinoline (B57606) core of "Quinoline, 4,8-dinitro-, 1-oxide" exceptionally susceptible to nucleophilic attack. The N-oxide group particularly activates the C2 and C4 positions towards nucleophiles. quimicaorganica.org

Cine-substitution is a type of nucleophilic aromatic substitution where the incoming nucleophile occupies a position adjacent to the one vacated by the leaving group. youtube.com This process often proceeds through a highly reactive aryne intermediate, such as benzyne. youtube.com While novel cine-substitution reactions have been observed in related dinitroaromatic compounds like 2,3-dinitrophenol (B1210279) reacting with secondary amines rsc.org, specific studies detailing this mechanism for 4,8-dinitroquinoline-1-oxide are not extensively documented.

The proposed mechanism for cine-substitution in other systems involves the initial addition of a nucleophile, followed by elimination to form an intermediate that can be attacked at an adjacent position. nih.gov For 4,8-dinitroquinoline-1-oxide, a strong base could potentially abstract a proton from a position adjacent to a nitro group, leading to the elimination of a nitrite (B80452) ion and the formation of a quinolyne intermediate. However, the positions and stability of such an intermediate would be complex.

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is a crucial pathway for the functionalization of electron-deficient aromatic rings, where a nucleophile replaces a hydrogen atom. This reaction typically involves the initial formation of a σ-complex, which is then oxidized to the final product. mdpi.com The nitro groups in nitroaromatics activate the ring for such nucleophilic attacks. mdpi.com

For quinoline derivatives, ONSH reactions provide a direct method for C-H functionalization without the need for pre-installed leaving groups. For instance, direct amination of nitroquinoline derivatives via the Vicarious Nucleophilic Substitution (VNS) of hydrogen, a related process, has been demonstrated. mdpi.com In the case of 4,8-dinitroquinoline-1-oxide, the powerful electron-withdrawing nature of the substituents would strongly facilitate the initial nucleophilic addition to form a stable σ-adduct. Subsequent oxidation, either by an external oxidizing agent or in some cases by one of the nitro groups, would lead to the substitution product. The carcinogenic metabolite of 4-Nitroquinoline (B1605747) 1-oxide (4NQO), 4-hydroxyaminoquinoline 1-oxide (4HAQO), is known to form DNA adducts, a process initiated by nucleophilic interaction with DNA bases. oup.com

The quinoline N-oxide structure is inherently activated for nucleophilic attack at the C2 and C4 positions. quimicaorganica.orgbeilstein-journals.org In 4,8-dinitroquinoline-1-oxide, the situation is more complex. The C4 position is already substituted with a nitro group. This, along with the N-oxide, makes the C2 position an exceptionally electron-deficient site and a prime target for nucleophilic attack.

Furthermore, the nitro group at C4 is itself susceptible to nucleophilic displacement, a common reaction for nitro groups located at activated positions in aromatic systems. The reduction of 4NQO to its reactive metabolite, 4HAQO, is a key step in its biological activity, highlighting the reactivity of the nitro-substituted quinoline N-oxide system. nih.gov Nucleophilic attack could also potentially occur at other positions on the benzene (B151609) ring, activated by the C8-nitro group, although this is generally less favored than attack on the pyridine (B92270) ring.

Electrophilic Reactions and Nitration Mechanisms

Further electrophilic substitution on the 4,8-dinitroquinoline-1-oxide ring is expected to be extremely difficult. The presence of three strongly deactivating groups (two nitro groups and the protonated N-oxide in acidic media) makes the ring highly resistant to attack by electrophiles.

The synthesis of 4,8-dinitroquinoline-1-oxide itself provides insight into the nitration mechanism of quinoline 1-oxide. The regioselectivity of nitration is highly dependent on the reaction acidity. jst.go.jpelsevierpure.com

In neutral or weakly acidic media, the free (unprotonated) quinoline 1-oxide is nitrated predominantly at the C4-position. jst.go.jpelsevierpure.com

In strongly acidic conditions, the oxygen of the N-oxide is protonated, forming the 1-hydroxyquinolinium ion. This cation directs nitration to the C5 and C8 positions of the benzene ring. jst.go.jpelsevierpure.comrsc.org

The proportion of 5- and 8-nitro isomers can also be influenced by acidity, with nitration at the 5-position becoming more dominant as acidity increases. jst.go.jpelsevierpure.com Therefore, the synthesis of 4,8-dinitroquinoline-1-oxide would likely involve a multi-step process or carefully controlled nitration conditions to achieve substitution at both the C4 and C8 positions.

Reactant State Acidity Position of Nitration
Quinoline 1-oxide (free base)Neutral / Weakly AcidicC4
1-Hydroxyquinolinium ion (protonated)Strongly AcidicC5 and C8

Cycloaddition and Heteroaromatic Transformations

Quinoline and its derivatives can participate in cycloaddition reactions, serving as either the diene or dienophile component. combichemistry.com These reactions, such as the [4+2] cycloaddition (Diels-Alder reaction), provide powerful methods for constructing fused ring systems. acs.orgnih.gov

Given its highly electron-deficient nature, 4,8-dinitroquinoline-1-oxide would be expected to be a potent dienophile in inverse-electron-demand Diels-Alder reactions. It could react with electron-rich dienes. Conversely, its participation as a diene would be highly disfavored. Photochemical cycloadditions are another possibility, as demonstrated with other quinoline derivatives, which can undergo dearomative para-cycloaddition with alkenes. nih.gov Quinoline N-oxides have also been shown to react with 1,4-diyn-3-ones in cascade reactions to form complex heterocyclic scaffolds. researchgate.net The specific application of these transformations to 4,8-dinitroquinoline-1-oxide would depend on overcoming the low reactivity of the deactivated system and potential side reactions involving the nitro groups.

Reduction and Deoxygenation Reaction Pathways

The nitro groups and the N-oxide function are all reducible moieties. The reduction of nitroquinolines is a well-studied process. For example, 4-nitroquinoline 1-oxide (4NQO) is reduced enzymatically to 4-hydroxyaminoquinoline 1-oxide (4HAQO), its ultimate carcinogenic form. nih.gov This suggests that the nitro groups at C4 and C8 of 4,8-dinitroquinoline-1-oxide can be reduced to amino or hydroxylamino groups. Chemoselective reduction of one nitro group in the presence of another is also feasible, as shown by the selective reduction of the ortho-nitro group in 5,7-dinitro-8-hydroxyquinoline. osi.lv

Deoxygenation of the N-oxide function is a common transformation to regenerate the parent quinoline. rsc.orgrsc.org Modern methods often employ metal-free, visible-light-induced photocatalysis or systems like iodide/formic acid, which offer mild and selective conditions. rsc.orgresearchgate.net These methods are generally applicable to a wide range of substituted quinoline N-oxides and would likely be effective for the deoxygenation of 4,8-dinitroquinoline-1-oxide to yield 4,8-dinitroquinoline (B15479523). rsc.org A computational study on one such method suggests the deoxygenation occurs via an SN2-type mechanism on the oxygen atom. rsc.org

N-Oxide Deoxygenation Mechanisms

The deoxygenation of quinoline N-oxides is a fundamental transformation that restores the aromatic quinoline system. This reaction can be achieved using various reagents, often involving transition metals or metal-free conditions. The general mechanism frequently involves the N-oxide oxygen atom acting as a nucleophile or being activated by a catalyst, followed by a reduction step.

Common deoxygenation methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.

Phosphorus-based Reagents: Reagents like triphenylphosphine (B44618) (PPh₃) or phosphorus trichloride (B1173362) (PCl₃) can effectively remove the oxygen atom.

Metal-free Systems: Recent developments include the use of systems like I₂/K₂S₂O₈ or iodide with formic acid, which offer more environmentally friendly alternatives. wikipedia.orgrsc.org

The mechanism often proceeds via activation of the N-oxide. For example, in a system using iodide and formic acid, the reaction is proposed to occur via a direct Sₙ2-type interaction between the iodide and the oxygen of the N-oxide within a magnesium-formic acid framework. rsc.org

However, the reactivity of the N-oxide is highly dependent on the electronic nature of the substituents on the quinoline ring. Strongly electron-withdrawing groups, such as the nitro groups in this compound, can significantly influence the reaction's feasibility. Research has shown that the presence of a nitro group at the 8-position can inhibit deoxygenation under certain conditions. For instance, in a deoxygenation reaction using an I₂/K₂S₂O₈ system, while various substituted quinoline N-oxides were successfully deoxygenated, the 8-nitroquinoline (B147351) N-oxide substrate was found to be unreactive. researchgate.net This suggests that the electron-withdrawing effect of the 8-nitro group deactivates the N-oxide, making it less susceptible to removal.

Table 1: Deoxygenation of Various Quinoline N-Oxides This interactive table summarizes the outcomes of deoxygenation reactions on different quinoline N-oxide substrates based on available literature.

Substrate Reagent System Outcome Reference
Quinoline N-oxide I₂/K₂S₂O₈ Deoxygenation researchgate.net
6-Methoxyquinoline N-oxide MgI₂ / Formic Acid Deoxygenation rsc.org
3-Nitroquinoline N-oxide MgI₂ / Formic Acid Deoxygenation of N-oxide and reduction of nitro group rsc.org

Nitro Group Reduction

The reduction of nitro groups on the quinoline ring is a key reaction, leading to aminoquinolines, which are valuable synthetic intermediates. In a molecule with multiple nitro groups like this compound, achieving selective reduction of one nitro group over the other is a significant challenge. The regioselectivity of the reduction is governed by the reagent used and the electronic and steric environment of each nitro group.

Several methods are available for nitro group reduction:

Catalytic Hydrogenation: Using catalysts such as Pd/C or Raney Nickel is highly effective but may lack selectivity and can also reduce the N-oxide group. commonorganicchemistry.com

Dissolving Metal Reduction: Systems like iron powder in acetic acid (Fe/AcOH) or zinc in acidic conditions are milder and can offer better chemoselectivity. commonorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or ammonium (B1175870) sulfide are classic reagents for the selective reduction of one nitro group in dinitroaromatic compounds, a process known as the Zinin reduction. commonorganicchemistry.comstackexchange.com

For dinitro compounds, the position of the nitro groups is crucial for selectivity. It is a general principle that a nitro group positioned ortho to a directing group (like a hydroxyl, alkoxy, or amino group) is preferentially reduced. stackexchange.comosi.lv In the case of 5,7-dinitro-8-hydroxyquinoline, the nitro group at the 7-position (ortho to the hydroxyl group) is chemoselectively reduced by sodium sulfide or through catalytic hydrogenation. osi.lv

Applying this principle to this compound, the 8-nitro group is ortho to the heterocyclic nitrogen atom. This proximity, combined with the electronic influence of the N-oxide, suggests that the 8-nitro group would be the more likely site for initial reduction, especially with selective reagents like Na₂S.

Furthermore, the reduction of the related compound 4-nitroquinoline 1-oxide (4-NQO) is well-studied, particularly in biological systems. Its carcinogenicity is initiated by the enzymatic reduction of its nitro group to form 4-hydroxyaminoquinoline 1-oxide (4HAQO). wikipedia.org This reduction is a four-electron process catalyzed by nitroreductases. wikipedia.org It is plausible that this compound could undergo a similar enzymatic reduction pathway, likely beginning at one of the nitro positions.

Table 2: Reagents for Nitro Group Reduction and Their Selectivity This interactive table presents various reagents used for nitro group reduction and their typical selectivity profiles on nitroaromatic compounds.

Reagent Substrate Type Selectivity/Outcome Reference
H₂ + Pd/C Aromatic/Aliphatic Nitro Reduces both; may also reduce other functional groups commonorganicchemistry.com
Fe / Acetic Acid Aromatic Nitro Mild and can be selective in the presence of other groups commonorganicchemistry.com
Sodium Sulfide (Na₂S) Dinitroaromatics Can selectively reduce one nitro group commonorganicchemistry.comosi.lv
Co₂(CO)₈-H₂O Dinitrobenzene Complete reduction of both nitro groups scispace.com

Rearrangement Reactions

Rearrangement reactions of quinoline N-oxides typically involve the migration of a substituent, often triggered by an external reagent like an acylating agent. These reactions can lead to the formation of new C-O or C-N bonds and the introduction of functional groups onto the quinoline ring.

A classic example is the Boekelheide reaction , where α-picoline N-oxides (N-oxides of 2-methylpyridines and their benzo-fused analogs like quinolines) rearrange to form hydroxymethyl derivatives upon treatment with acetic or trifluoroacetic anhydride. The mechanism involves acylation of the N-oxide oxygen, deprotonation of the α-methyl group, and a subsequent [3.3]-sigmatropic rearrangement.

Another common transformation is a Claisen-type rearrangement . For instance, certain quinoline N-oxides, when treated with acetic anhydride, can undergo a commonorganicchemistry.comcommonorganicchemistry.com-sigmatropic rearrangement to yield 2-acetoxymethyl quinoline derivatives.

The feasibility of these rearrangements is highly dependent on the substrate's structure. For this compound, there are no specific rearrangement studies available in the surveyed literature. The absence of an alkyl group at the 2-position precludes a direct Boekelheide-type rearrangement. Moreover, the presence of two strongly electron-withdrawing nitro groups significantly deactivates the quinoline ring system. This deactivation would likely make the intermediates required for such rearrangements difficult to form, potentially inhibiting the reaction pathways observed for other quinoline N-oxide derivatives. The electronic effects would increase the energy barrier for the sigmatropic shifts that are central to these mechanisms.

Table 3: Common Rearrangement Reactions of Heterocyclic N-Oxides This interactive table outlines general rearrangement reactions applicable to N-oxides, although specific examples for this compound are not documented.

Reaction Name Reagent General Substrate Requirement General Product
Boekelheide Rearrangement Acetic Anhydride N-Oxide with α-alkyl group α-Acyloxymethyl-heterocycle
Bamberger Rearrangement Strong Aqueous Acid N-Phenylhydroxylamine 4-Aminophenol

| commonorganicchemistry.comcommonorganicchemistry.com-Sigmatropic Rearrangement | Acetic Anhydride | Substituted N-Oxides | Varies (e.g., 2-acetoxymethyl derivatives) |

Derivatives, Analogues, and Structural Modifications of Quinoline, 4,8 Dinitro , 1 Oxide

Synthesis of Quinoline (B57606) N-Oxide Analogues with Varied Substitution Patterns

The synthesis of quinoline N-oxide analogues is a field of active research, with various methods being developed to introduce a diversity of substituents onto the quinoline core. One common strategy involves the direct nitration of quinoline precursors to introduce nitro groups, followed by oxidation to the N-oxide. For instance, the nitration of quinoline can be performed at elevated temperatures to achieve the desired nitro-substitution pattern, which is then oxidized using reagents like m-chloroperbenzoic acid (mCPBA) to yield the corresponding N-oxide.

Another versatile approach is the cyclization of o-nitroarylacetonitrile derivatives. This method allows for the construction of the quinoline N-oxide ring system with pre-installed substituents. combichemistry.com The process typically involves a base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles, which are themselves accessible through the Knoevenagel condensation of nitroarenes. combichemistry.com

The Baylis-Hillman reaction of 2-nitrobenzaldehydes provides another pathway to substituted quinoline N-oxides. The adducts from this reaction can undergo a series of transformations, including treatment with a reducing agent like SnCl2, to trigger a tandem reaction involving the reduction of the nitro group, followed by a regioselective intramolecular cyclization and subsequent dehydrogenation to afford substituted quinolines, which can then be oxidized to the corresponding N-oxides. researchgate.net

Furthermore, analogues with different substitution patterns can be achieved by starting with already substituted quinolines. For example, 8-hydroxyquinoline (B1678124) can be oxidized to 8-hydroxyquinoline-N-oxide, which can then undergo further modifications, such as nitration, to introduce nitro groups at various positions. bsu.edu This allows for the synthesis of analogues like 2-chloro-8-hydroxy-5,7-dinitroquinoline. bsu.edu

Starting MaterialSynthetic MethodResulting Analogue TypeKey Features of the Method
Substituted QuinolinesDirect Nitration and N-OxidationNitro-substituted Quinoline N-OxidesAllows for late-stage introduction of nitro groups.
o-NitroarylacetonitrilesBase-induced CyclizationVariously Substituted Quinoline N-OxidesBuilds the quinoline N-oxide core with desired substituents. combichemistry.com
2-NitrobenzaldehydesBaylis-Hillman Reaction followed by Cyclization4-(Substituted vinyl)-quinolines (precursors to N-oxides)Creates vinyl-substituted quinolines. researchgate.net
8-HydroxyquinolineN-Oxidation followed by NitrationHydroxy and Nitro-substituted Quinoline N-OxidesProvides access to functionalized analogues. bsu.edu

Functionalization at Nitro-Substituted Positions (e.g., 4- and 8-positions)

The nitro groups at the 4- and 8-positions of the quinoline N-oxide ring are key sites for functionalization due to their electron-withdrawing nature, which activates the ring towards nucleophilic substitution. An efficient method for the synthesis of 5,7-dinitroquinoline (B3054851) and its N-oxide has been developed, and subsequent reactions of these compounds with nucleophiles like thiols or sodium azide (B81097) have been shown to result in the regiospecific substitution of the 5-NO2 group. researchgate.net This indicates that the position of the nitro group significantly influences its reactivity towards substitution.

In the case of dinitro-substituted quinolines, selective reduction of one nitro group in the presence of another is a valuable transformation. For example, the chemoselective reduction of the ortho-nitro group in 5,7-dinitro-8-hydroxyquinoline has been achieved using reagents such as Na2S in a mixed solvent system of water and DMSO, or through catalytic hydrogenation. osi.lv This selective reduction yields an amino group, which can then be used for further synthetic elaborations, such as the construction of fused heterocyclic systems like oxazolo[4,5-h]quinolines. osi.lv

The reactivity of the nitro groups is also influenced by the presence of the N-oxide functionality. The N-oxide group can be deoxygenated, and this reaction can be performed chemoselectively in the presence of other reducible groups. organic-chemistry.org This adds another layer of control in the functionalization of dinitroquinoline N-oxide systems.

Starting CompoundReagent/ConditionPosition of FunctionalizationProduct TypeReference
5,7-Dinitroquinoline N-oxideThiols, Sodium Azide5-position5-Thioether or 5-Azido-7-nitroquinoline N-oxides researchgate.net
5,7-Dinitro-8-hydroxyquinolineNa2S in H2O/DMSO or Catalytic Hydrogenation7-position (ortho-nitro group)7-Amino-5-nitroquinolin-8-ol osi.lv
Nitroquinoline N-oxidePhotocatalystN-oxideDeoxygenated Nitroquinoline organic-chemistry.org

Structure-Reactivity Relationships in Dinitroquinoline N-Oxide Systems

The reactivity of dinitroquinoline N-oxide systems is intricately linked to their molecular structure. The positions of the nitro groups, the presence of the N-oxide functionality, and the nature of other substituents on the quinoline ring all play a crucial role in determining the molecule's chemical behavior.

The electron-withdrawing nature of the nitro groups significantly influences the electron density distribution within the aromatic system. mdpi.com This makes the quinoline ring electron-deficient and susceptible to nucleophilic attack. The N-oxide group further modifies the electronic properties, and its presence can direct the regioselectivity of certain reactions.

The relative positions of the two nitro groups are critical. For instance, in 5,7-dinitroquinoline systems, the 5-nitro group is more susceptible to nucleophilic substitution than the 7-nitro group. researchgate.net This can be attributed to the specific electronic environment created by the combined influence of the nitro groups and the heterocyclic nitrogen atom.

The reduction of the nitro groups is a key aspect of the reactivity of these compounds. The metabolic activation of similar compounds, like 4-nitroquinoline (B1605747) 1-oxide (4NQO), proceeds via the reduction of the nitro group to a hydroxylamino derivative, which is a proximate carcinogen. wikipedia.org This highlights the importance of the nitro group's reduction potential in the biological activity of these molecules. The generation of reactive oxygen species (ROS) upon metabolic reduction is also a significant factor in their mechanism of action. nih.govoup.com

Structural FeatureInfluence on ReactivityExample of ReactivityReference
Two Nitro GroupsStrongly electron-withdrawing, activates the ring for nucleophilic attack.Facilitates nucleophilic aromatic substitution. mdpi.com
N-Oxide GroupModifies electronic properties and can direct regioselectivity. Can be a site for deoxygenation.Chemoselective deoxygenation is possible. organic-chemistry.org
Relative Position of Nitro Groups (e.g., 5 and 7)Determines the site of preferential nucleophilic attack.Regiospecific substitution of the 5-nitro group in 5,7-dinitroquinolines. researchgate.net
Reducibility of Nitro GroupsCan be reduced to form reactive intermediates like hydroxylamines.Metabolic activation of nitroquinolines to genotoxic species. wikipedia.org

Theoretical and Computational Chemistry Studies of Quinoline, 4,8 Dinitro , 1 Oxide

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. For quinoline (B57606) N-oxides, the distribution of electrons is significantly influenced by the presence and position of substituents. The N-oxide group and the two nitro groups in Quinoline, 4,8-dinitro-, 1-oxide are strong electron-withdrawing groups, which profoundly impacts the electron density of the aromatic system.

Molecular Orbital (MO) theory is central to understanding electronic structure. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the LUMO is an indicator of a molecule's ability to accept electrons. In nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, and a lower LUMO energy corresponds to a higher electron affinity.

Computational studies on related compounds, such as 4-nitroquinoline (B1605747) 1-oxide (4-NQO), provide a basis for understanding the electronic characteristics of the 4,8-dinitro derivative. The introduction of the N-oxide group to quinoline lowers the energy of the LUMO, making the molecule more susceptible to reduction. The further addition of a nitro group at the 4-position, as in 4-NQO, lowers the LUMO energy even more. It is therefore predicted that the addition of a second nitro group at the 8-position in this compound would result in an even lower LUMO energy. This would make the molecule a potent electron acceptor, a key feature in its predicted biological activity, which often involves enzymatic reduction. researchgate.net

Transient absorption spectroscopy studies on 4-NQO have characterized its singlet excited state (¹NQNO) and triplet excited state (³NQNO). nih.gov The singlet excited state energy was determined to be 255 kJ/mol, while the triplet energy was estimated at 183 kJ/mol. nih.gov These excited states play a crucial role in the photochemistry and reactivity of the molecule. The presence of an additional nitro group in the 4,8-dinitro analog would likely alter these energy levels, a hypothesis that can be precisely tested using computational methods.

Table 1: Effects of Substituents on Quinoline Electronic Properties (Illustrative) This table illustrates the general trends expected from substitutions on the quinoline ring system based on established chemical principles.

Compound Key Substituents Expected LUMO Energy Trend Expected Electron Affinity
Quinoline None Baseline Low
Quinoline 1-oxide N-oxide Lower than Quinoline Moderate
4-Nitroquinoline 1-oxide N-oxide, 4-Nitro Lower than Quinoline 1-oxide High
This compound N-oxide, 4-Nitro, 8-Nitro Expected to be the lowest Very High

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the modeling of reaction pathways and the characterization of transient species like transition states. For nitroquinoline N-oxides, a critical reaction pathway is their metabolic reduction, which is linked to their biological effects. wikipedia.org

Studies on the carcinogen 4-NQO show that it is reduced in vivo to the highly reactive metabolite 4-hydroxyaminoquinoline 1-oxide (4HAQO). wikipedia.org This reduction is believed to be a key step in its mechanism of action, as 4HAQO can covalently bind to DNA. wikipedia.orgnih.gov It is plausible that this compound undergoes a similar reductive activation pathway. Computational modeling can elucidate the step-by-step mechanism of this reduction, calculating the energy barriers for each step.

Transition State (TS) analysis is a crucial component of reaction pathway modeling. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. By locating the TS for a specific reaction step (e.g., the transfer of a hydride to the nitro group), chemists can understand the feasibility and kinetics of the process. youtube.com For instance, DFT calculations on the reaction of hydroxyl radicals with quinoline have been used to map the energy surface and identify transition structures, showing that the activation barriers are highly dependent on the position of attack. nih.gov Similar computational approaches could be applied to model the reduction of this compound, identifying the most likely sites of initial reduction and the structures of the corresponding transition states.

The mechanism of nitration of quinoline 1-oxide has also been studied, revealing that different isomers are formed depending on reaction conditions, such as the acidity of the medium. rsc.org At lower temperatures, 5- and 8-nitro-compounds are predominantly formed, while at higher temperatures, the 4-nitro-compound is the major product. rsc.org This suggests that the synthesis of the 8-nitro precursor to this compound involves the nitration of the protonated 1-hydroxyquinolinium cation. rsc.org

Density Functional Theory (DFT) Calculations for Quinoline N-Oxide Systems

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic structure, geometry, and reactivity of molecules, including heterocyclic systems like quinoline N-oxides. nih.govrsc.orgnih.gov DFT calculations are used to predict a wide range of properties, offering a balance between computational cost and accuracy.

For quinoline N-oxide systems, DFT is employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Compute HOMO and LUMO energies, molecular electrostatic potential maps (which show charge distribution), and atomic charges. nih.govnih.gov These properties are essential for understanding reactivity and intermolecular interactions.

Simulate Spectroscopic Data: Predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can aid in the structural characterization of newly synthesized compounds.

Model Reaction Mechanisms: Calculate the energies of reactants, products, intermediates, and transition states to map out reaction pathways and determine activation energies. nih.govrsc.org

Numerous studies have demonstrated the utility of DFT for various quinoline derivatives. For example, DFT has been used to investigate the interaction of nitro-quinoline N-oxide derivatives with biological targets, providing insights into their potential therapeutic applications. nih.govnih.gov It has also been applied to study the mechanisms of NO release from related furoxan-containing quinoline systems and to understand the deoxygenative functionalization of quinoline N-oxides. beilstein-journals.orgnih.gov Given its wide applicability, DFT is the method of choice for a detailed theoretical investigation of this compound.

Table 2: Applications of DFT in the Study of Quinoline N-Oxide Systems

Property/Application Description Relevance to this compound
Geometry Optimization Finding the lowest energy structure. Predicts the precise 3D arrangement of atoms.
Electronic Structure Calculating orbital energies (HOMO/LUMO), charge distribution. Helps understand the molecule's high electron affinity and sites of reactivity. nih.gov
Vibrational Analysis Predicting IR and Raman spectra. Aids in experimental characterization.
Reaction Pathway Modeling Mapping energy changes during a reaction. Can elucidate the mechanism of metabolic reduction. nih.gov
Docking & Interaction Studies Simulating binding to biological macromolecules. Predicts potential interactions with enzymes or DNA. nih.gov

Intermolecular Interactions and Crystal Packing Predictions

The way molecules interact with each other in the solid state determines the crystal structure, which in turn influences physical properties like solubility and melting point. For this compound, several types of intermolecular interactions are expected to be significant.

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, an interaction common in aromatic systems.

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the N-oxide and nitro groups can act as hydrogen bond acceptors, forming interactions with solvent molecules or other co-crystallized species.

Dipole-Dipole Interactions: The molecule possesses a large dipole moment due to the polar N-oxide and nitro groups, leading to strong electrostatic interactions.

C—H···O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds and the oxygen atoms of neighboring molecules are also likely to play a role in the crystal packing. nih.gov

Conformation and Dihedral Angle Analysis in Nitroquinoline N-Oxides

While the fused quinoline ring system is relatively rigid and planar, the nitro groups attached to it have rotational freedom. nih.gov The conformation of the molecule is defined by the specific spatial arrangement of these groups, which can be described by dihedral angles. A dihedral angle measures the angle between two planes, and in this context, it would typically describe the twist of the NO₂ group relative to the plane of the aromatic ring.

The planarity of the nitro groups with the aromatic ring is a balance between two competing factors:

Electronic Conjugation: A planar arrangement allows for maximum overlap between the p-orbitals of the nitro group and the π-system of the quinoline ring. This delocalization is electronically stabilizing.

Steric Hindrance: If there are bulky neighboring groups, they can clash with the oxygen atoms of the nitro group, forcing it to rotate out of the plane and disrupting conjugation.

In this compound, the nitro group at position 4 is relatively unhindered. However, the nitro group at position 8 is adjacent to the peri-hydrogen at position 7 and the N-oxide group. This steric crowding could potentially cause the 8-nitro group to twist out of the quinoline plane.

Computational methods like DFT are ideal for analyzing these conformational preferences. By calculating the total energy of the molecule as a function of the C-N bond rotation, a potential energy profile can be generated. The minimum on this profile corresponds to the most stable dihedral angle. Studies on other substituted quinolines have used DFT and X-ray crystallography to determine these angles precisely. For example, in one complex quinoline derivative, the dihedral angle between the quinoline ring system and an attached ring was found to be 57.34°. nih.gov A similar computational analysis for this compound would be essential to define its preferred low-energy conformation.

Advanced Spectroscopic and Crystallographic Characterization of Quinoline, 4,8 Dinitro , 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

A detailed analysis of the ¹H and ¹³C NMR spectra of Quinoline (B57606), 4,8-dinitro-, 1-oxide would provide crucial information for its structural confirmation. The chemical shifts (δ), coupling constants (J), and integration of the proton signals would allow for the assignment of each hydrogen atom on the quinoline ring system. Similarly, ¹³C NMR data would confirm the carbon framework. However, specific experimental NMR data for Quinoline, 4,8-dinitro-, 1-oxide are not available in published literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-oxide group, the nitro (NO₂) groups, and the aromatic C-H and C=C bonds of the quinoline core. UV-Vis spectroscopy would reveal information about the electronic transitions within the conjugated π-system of the molecule, which are influenced by the N-oxide and nitro substituents. Despite the theoretical utility of these techniques, specific experimental IR and UV-Vis spectra for this compound have not been found in the surveyed literature.

Mass Spectrometry (MS) in Reaction Monitoring and Identification

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The mass spectrum would show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern would provide insights into the molecule's structure and stability. While the molecular formula (C₉H₅N₃O₅) and molecular weight (235.15 g/mol ) are known, detailed experimental mass spectrometry data, including fragmentation patterns, are not publicly available. chemcd.com

X-ray Diffraction Studies for Solid-State Structure Determination

Analysis of the crystal structure would allow for a detailed study of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions. Without a crystal structure, this analysis cannot be performed for this compound.

X-ray diffraction data would reveal the specific conformation adopted by the molecule in the crystal lattice, including the planarity of the quinoline ring system and the orientation of the nitro groups. This information remains undetermined due to the lack of crystallographic studies.

Gas Electron Diffraction (GED) for Molecular Structure

Gas Electron Diffraction is a technique used to determine the structure of molecules in the gas phase. It can provide information on bond lengths, angles, and conformational properties of molecules free from the influence of crystal packing forces. There is no indication in the scientific literature that a Gas Electron Diffraction study has been conducted on this compound.

Applications in Organic Synthesis and Catalysis Non Biological

Quinoline (B57606), 4,8-dinitro-, 1-oxide as a Synthetic Intermediate

Quinoline, 4,8-dinitro-, 1-oxide serves as a specialized building block in organic synthesis, primarily due to the activating effect of its electron-withdrawing nitro groups and the N-oxide moiety. These features render the quinoline core highly electron-deficient, facilitating reactions with nucleophiles. The presence of two nitro groups at positions 4 and 8, coupled with the N-oxide at position 1, creates distinct electronic environments within the molecule, allowing for potential regioselective functionalization.

The synthesis of this compound itself typically involves the nitration of a quinoline precursor. For instance, the nitration of quinoline 1-oxide or 8-nitroquinoline (B147351) can be employed to introduce the second nitro group. researchgate.net The reactivity of the resulting dinitro compound is then harnessed for further synthetic transformations.

A key aspect of its utility as a synthetic intermediate lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The nitro groups, particularly the one at the 4-position, are good leaving groups under nucleophilic attack. This reactivity is analogous to that observed in other nitro-activated aromatic and heteroaromatic systems. Research on the related compound, 5,7-dinitroquinoline-N-oxide, has demonstrated the regiospecific substitution of the 5-nitro group by various nucleophiles, such as thiols and sodium azide (B81097). researchgate.net This suggests that this compound would likely undergo similar transformations, with the 4-nitro group being a prime site for nucleophilic displacement.

The general reactivity of quinoline N-oxides also includes deoxygenation reactions, which can be employed to generate the corresponding quinoline derivative. beilstein-journals.org This adds another layer to its versatility as a synthetic intermediate, allowing for the generation of both quinoline and quinoline N-oxide-based targets.

Table 1: Potential Nucleophilic Substitution Reactions of this compound (Analogous to 5,7-dinitroquinoline-N-oxide)

NucleophilePotential ProductReaction TypeReference (Analogous System)
Thiol (R-SH)4-Thioether-8-nitroquinoline 1-oxideSNAr researchgate.net
Sodium Azide (NaN3)4-Azido-8-nitroquinoline 1-oxideSNAr researchgate.net

Use in the Synthesis of Quinolinones and Other Heterocycles

The functional group array of this compound provides a platform for the construction of various heterocyclic systems, including quinolinones and fused heterocycles. While direct, documented examples starting from this compound are not abundant in readily available literature, its potential for such transformations can be inferred from the known chemistry of related nitroquinolines and quinoline N-oxides.

One of the most promising applications is in the synthesis of fused heterocyclic systems. For example, the 4-azido derivative, which can be potentially synthesized from this compound via nucleophilic substitution of the 4-nitro group with sodium azide, is a versatile precursor. Azido compounds are well-known to undergo various cycloaddition reactions. For instance, the reaction of a 5-azido-7-nitroquinoline derivative with 1,3-dicarbonyl compounds has been shown to yield 5-(1,2,3-triazol)-1-yl- or 5-amino-7-nitroquinolines, depending on the reaction conditions. researchgate.net This suggests a viable pathway to novel triazolo- and amino-quinoline derivatives starting from this compound.

Furthermore, the general class of quinoline N-oxides has been utilized in the synthesis of α-triazolylquinolines through a metal- and additive-free deoxygenative C2-heteroarylation with N-sulfonyl-1,2,3-triazoles. beilstein-journals.org This reaction proceeds with good regioselectivity and in excellent yields under mild conditions, highlighting a potential route for the C2-functionalization of the quinoline core after suitable modification of the nitro groups. beilstein-journals.org

The synthesis of quinolinones, a significant class of heterocyclic compounds with diverse biological activities, often involves cyclization reactions of appropriately substituted anilines or anthranilic acids. nih.gov While direct conversion of this compound to a quinolinone is not a standard transformation, it could potentially serve as a precursor to a substituted aniline (B41778) through reduction of one or both nitro groups. The resulting amino-nitro-quinoline derivative could then be a substrate for further transformations to build the quinolinone scaffold.

Table 2: Potential Heterocyclic Systems Derived from this compound

Starting Material (Derived from Target Compound)ReagentResulting HeterocycleReaction TypeReference (Analogous System)
4-Azido-8-nitroquinoline 1-oxide1,3-Dicarbonyl Compound4-(1,2,3-Triazol-1-yl)-8-nitroquinoline 1-oxideCycloaddition researchgate.net
4-Azido-8-nitroquinoline 1-oxide1,3-Dicarbonyl Compound4-Amino-8-nitroquinoline 1-oxideReduction/Rearrangement researchgate.net
This compoundN-Sulfonyl-1,2,3-triazole2-(1,2,3-Triazol-1-yl)-4,8-dinitroquinolineDeoxygenative Heteroarylation beilstein-journals.org

Catalytic Roles (Non-Biological)

The exploration of this compound in non-biological catalysis is a nascent area with limited specific information available in the current scientific literature. However, the general class of heteroaromatic N-oxides has been investigated for its catalytic properties. These compounds can act as mild Lewis bases and have been employed as organocatalysts in various transformations. mdpi.commdpi.com

For instance, chiral pyridine (B92270) N-oxides have been successfully used as catalysts in the allylation of aldehydes and in nitroaldol reactions, demonstrating their potential to induce enantioselectivity. mdpi.com The catalytic activity of these N-oxides is attributed to the polarization of the N-O bond, which allows them to act as strong Lewis bases and activate substrates. mdpi.com

While these examples involve simpler pyridine N-oxide systems, they establish a proof of principle for the catalytic potential of the N-oxide functionality. The electronic modifications introduced by the two nitro groups in this compound would undoubtedly modulate its basicity and Lewis basicity, which could in turn influence its catalytic activity. However, dedicated studies to explore and characterize the catalytic roles of this compound are yet to be reported.

It is important to distinguish this potential application from the extensive research on the use of various catalysts for the removal of nitrogen oxides (NOx) from exhaust gases, which is a different field of catalysis and not directly related to the catalytic activity of the quinoline compound itself.

Coordination Chemistry of Quinoline N Oxides

Ligand Properties of Quinoline (B57606) N-Oxides for Metal Complexation

Aromatic N-oxides, including quinoline N-oxides, are recognized as strong Lewis base ligands. The defining feature of these molecules is the highly polar N⁺–O⁻ bond, which allows them to form stable complexes with a variety of transition metals. nih.govnih.gov The primary site of coordination is the oxygen atom, which utilizes its lone pair of electrons to bind to a Lewis acidic metal center. nih.govnih.gov This interaction is a classic example of a Lewis acid-base adduct formation.

The specific compound, Quinoline, 4,8-dinitro-, 1-oxide , features two strongly electron-withdrawing nitro (–NO₂) groups on the quinoline framework. These substituents have a profound impact on the electronic properties of the ligand. By pulling electron density away from the aromatic system, the nitro groups decrease the electron density on the N-oxide oxygen atom. This reduction in electron density diminishes the Lewis basicity of the oxygen, making it a weaker donor compared to the unsubstituted quinoline N-oxide. Consequently, the stability of the metal complexes formed with 4,8-dinitroquinoline (B15479523) 1-oxide may be lower than those formed with its non-nitrated counterpart.

The ability of N-oxides to form strong hydrogen bonds and their zwitterionic nature can also influence their behavior in solution and the assembly of resulting metal complexes. nih.gov

Synthesis and Characterization of Metal Complexes with Dinitroquinoline N-Oxide Ligands

While specific synthetic procedures for metal complexes of This compound are not extensively detailed in the literature, general methods for preparing quinoline N-oxide complexes can be applied. A common synthetic route involves the direct reaction of a metal salt with the quinoline N-oxide ligand in an appropriate solvent, such as methanol.

For instance, mononuclear complexes of zinc(II) halides with the parent quinoline N-oxide (QNO) have been successfully synthesized by reacting one equivalent of the zinc(II) halide with two equivalents of QNO in methanol. nih.govias.ac.in This straightforward method yields crystalline products of the type ZnX₂(QNO)₂ (where X = Cl, Br, I). nih.govias.ac.in A similar stoichiometric approach would be a logical starting point for the synthesis of complexes with 4,8-dinitroquinoline 1-oxide.

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy is a crucial tool for confirming coordination. The stretching frequency of the N–O bond is particularly diagnostic. In the free quinoline N-oxide ligand, a characteristic band for the N-O stretch appears around 1311 cm⁻¹. Upon coordination to a metal ion, this band shifts to a lower frequency, typically in the range of 1225–1227 cm⁻¹, indicating a weakening of the N-O bond due to the donation of electron density from the oxygen to the metal. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to probe the ligand environment in solution, with shifts in proton and carbon signals upon complexation indicating the sites of metal interaction. scirp.org

Elemental Analysis and Thermal Gravimetric Analysis (TGA) provide information about the stoichiometry and thermal stability of the resulting complexes. researchgate.net

Table 1: Characteristic IR Spectral Data for Quinoline N-Oxide (QNO) and its Metal Complexes ias.ac.in
Compoundν(C-H) aromatic (cm⁻¹)ν(N-O) (cm⁻¹)
Free QNO Ligand-1311
ZnCl₂(QNO)₂3020–31071225-1227
ZnBr₂(QNO)₂3020–31071225-1227
ZnI₂(QNO)₂3020–31071225-1227

Structural Features of Coordinated Quinoline N-Oxides

X-ray crystallography has provided detailed insights into the structural features of metal complexes containing quinoline N-oxide ligands. In the case of the dichloridobis(quinoline N-oxide-κO)zinc(II) complex, [ZnCl₂(C₉H₇NO)₂], the zinc center adopts a distorted tetrahedral geometry. nih.govias.ac.in

Key structural features include:

Coordination Mode: The quinoline N-oxide ligand coordinates to the metal center in a monodentate fashion through its oxygen atom (κO). nih.gov

Coordination Geometry: The zinc(II) ion is coordinated by two oxygen atoms from the two quinoline N-oxide ligands and two chloride atoms. The resulting coordination sphere is a distorted tetrahedron. nih.govias.ac.inmdpi.com A notable feature of this distortion is that the Cl–Zn–Cl bond angle is significantly wider (by approximately 20°) than the O–Zn–O bond angle. nih.govmdpi.com

Table 2: Selected Bond Lengths (Å) and Angles (°) for [ZnCl₂(C₉H₇NO)₂] nih.gov
Bond/AngleParameterValue
Bond Lengths (Å)Zn—O2.01 - 2.03
Zn—Cl2.21 - 2.22
Bond Angles (°)O—Zn—O99.5 - 101.2
Cl—Zn—Cl120.9 - 121.5
O—Zn—Cl106.1 - 111.4
C—N—O119.5 - 120.1

Photochemistry of Quinoline N Oxides, with Relevance to Dinitro Derivatives

Photoreactivity of the N-Oxide Functionality

The photoreactivity of heteroaromatic N-oxides is a well-established field of study. In nearly all observed photoreactions, deoxygenation to the parent heterocycle is a common process. It is suggested that the oxygen atom liberated from the N-oxide is atomic in nature wur.nl. The excited state responsible for these reactions can vary; for instance, the excited singlet state is implicated in isomerizations and rearrangements, while the triplet state is often responsible for oxygen abstraction processes wur.nl.

Upon photoexcitation, the N-oxide group can facilitate several primary photochemical processes. One of the key reactions is the cleavage of the N-O bond. This can lead to the formation of radical intermediates that drive subsequent reactions. The photochemical deoxygenation of quinoline (B57606) N-oxides is believed to proceed from the excited singlet state wur.nl. Furthermore, the N-oxide functionality can direct the regioselectivity of various functionalization reactions, making quinoline N-oxides versatile precursors in organic synthesis due to their enhanced reactivity compared to unoxidized quinolines researchgate.netresearchgate.net.

Transient Absorption Spectroscopy Studies

Transient absorption spectroscopy is a powerful technique used to characterize the short-lived excited states of molecules. Studies on 4-nitroquinoline (B1605747) N-oxide (4-NQO), a related mononitro derivative, provide significant insight into the transient species that may be relevant to dinitro analogs.

Upon photoexcitation, 4-NQO forms a singlet excited state (¹NQNO) with a very short lifetime of 10 picoseconds. nih.gov This state is characterized by a transient absorption band with a maximum centered at 425 nm. nih.gov The energy of this singlet state has been determined to be 255 kJ/mol. From this initial singlet state, intersystem crossing occurs, leading to the formation of the triplet excited state (³NQNO). nih.gov

The triplet state has a much longer lifetime and different spectroscopic features. It is observed through a transient absorption band with a maximum at 560 nm. nih.gov The formation of this 560 nm band occurs concurrently with the decay of the 425 nm singlet band, with an isosbestic point observed at 500 nm. nih.gov The triplet energy for 4-NQO has been estimated to be 183 kJ/mol, with a phosphorescence lifetime of 3 milliseconds in a solid matrix at low temperature. nih.gov In the presence of electron donors, the triplet state can be quenched, leading to the formation of the NQNO radical anion (NQNO•⁻). nih.gov These detailed spectroscopic studies on 4-NQO provide a foundational understanding of the excited state dynamics that govern the photochemistry of nitro-substituted quinoline N-oxides.

Interactive Data Table: Spectroscopic Data for 4-Nitroquinoline N-oxide (4-NQO) Transient Species
SpeciesTechniqueWavelength (λmax)LifetimeEnergyReference
Singlet Excited State (¹NQNO)Femto-LFP425 nm10 ps255 kJ/mol nih.gov
Triplet Excited State (³NQNO)Femto-LFP560 nm3 ms183 kJ/mol nih.gov

Photoinduced Transformations and Cascade Reactions

The excited states of quinoline N-oxides are precursors to a variety of chemical transformations. One notable reaction is the photoinduced isomerization to quinolin-2(1H)-ones. This transformation can be facilitated by photocatalysts and proceeds through what is believed to be an intramolecular hydrogen and oxygen transfer, representing a reaction with 100% atom economy. rsc.orgresearchgate.net

Quinoline N-oxides also serve as precursors in deoxygenative functionalization reactions. These reactions leverage the reactivity of the N-oxide to introduce various substituents at the C2 position of the quinoline ring. Methodologies have been developed for deoxygenative sulfonylation and heteroarylation under metal-free conditions. nih.govnih.gov For instance, a reaction between quinoline N-oxide and N-sulfonyl-1,2,3-triazoles can yield C2-heteroarylated quinolines. nih.gov This process is initiated by the nucleophilic attack of the N-oxide on the sulfonyl group, leading to a cascade of events that results in the functionalized, deoxygenated quinoline product. nih.gov These cascade reactions highlight the utility of the N-oxide group as a directing and activating moiety in complex molecular syntheses. nih.govmdpi.com

Effects of Nitro Substituents on Photochemical Behavior

The presence of nitro groups, which are strong electron-withdrawing substituents, has a profound effect on the electronic structure and photochemical behavior of quinoline N-oxides. The nitro group can influence the energies and lifetimes of the excited states, as well as the pathways of photochemical reactions.

In the case of 4-nitroquinoline N-oxide, the nitro group facilitates rapid intersystem crossing from the initial singlet excited state to the triplet state. nih.gov The potent tumorigenic activity of 4-NQO is linked to its ability to induce DNA damage, which can occur through the generation of reactive oxygen species (ROS), a process often mediated by excited states. The nitro group plays a crucial role in this activity.

Furthermore, studies on other nitro-substituted quinolines, such as 8-hydroxy-5-nitroquinoline, have shown that the nitro group can enable ultrafast intersystem crossing (on a sub-picosecond timescale) to the triplet manifold, which then governs the subsequent photochemistry, including processes like excited-state intramolecular proton transfer. rsc.org While specific photochemical data for 4,8-dinitroquinoline (B15479523) 1-oxide is not detailed in the provided sources, the behavior of related nitro-substituted quinoline N-oxides suggests that the two nitro groups would significantly impact its excited-state dynamics, likely promoting efficient population of the triplet state and potentially opening pathways for distinct photoreactions compared to the unsubstituted parent compound.

Q & A

Q. What are the conventional synthetic routes for preparing quinoline derivatives like 4,8-dinitroquinoline-1-oxide?

The Skraup and Doebner-Miller reactions are foundational methods for synthesizing quinoline derivatives. The Skraup reaction involves condensing aromatic amines (e.g., aniline derivatives) with glycerol in sulfuric acid, which dehydrates to form acrolein, facilitating cyclization . For nitro-substituted quinolines, nitration steps are introduced post-cyclization. The Doebner-Miller method modifies this by using α,β-unsaturated carbonyl compounds instead of glycerol, enabling broader functional group tolerance. These methods require careful control of temperature and acid concentration to optimize yields and minimize side reactions .

Q. What safety precautions are critical when handling 4-nitroquinoline-1-oxide in laboratory settings?

Due to its carcinogenic hazard (as classified in Safety Data Sheets), strict protocols must be followed:

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation or skin contact.
  • Store the compound in a locked, labeled container away from incompatible substances (e.g., reducing agents).
  • Decontaminate spills with appropriate absorbents and dispose of waste via certified hazardous waste channels .

Q. How can researchers validate the purity of synthesized 4,8-dinitroquinoline-1-oxide?

Analytical techniques include:

  • HPLC : To quantify purity (>98% is typical for research-grade material) and detect trace impurities.
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with nitro and oxide groups causing distinct deshielding effects.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. Cross-referencing with spectral databases (e.g., SciFinder) ensures consistency with literature .

Advanced Research Questions

Q. How do modern catalytic systems enhance the synthesis of nitro-substituted quinolines compared to traditional methods?

Transition metal catalysts (e.g., Sc(OTf)₃) and heterogeneous acid catalysts (e.g., zeolites) improve regioselectivity and reduce reaction times. For example, microwave-assisted Skraup reactions achieve >90% yield in 30 minutes versus 24 hours under conventional heating . Green chemistry approaches, such as solvent-free conditions or ionic liquids, minimize environmental impact while maintaining efficiency .

Q. What computational tools predict the biological activity and pharmacokinetics of 4,8-dinitroquinoline-1-oxide derivatives?

  • PASS (Prediction of Activity Spectra for Substances) : Estimates potential antimicrobial or anticancer activity based on structural analogs .
  • Swiss ADME : Predicts drug-likeness, bioavailability, and metabolic stability. For nitroquinolines, key parameters include Lipinski’s Rule of Five compliance and cytochrome P450 interactions .
  • Molecular Docking : Identifies binding affinities to targets like DNA topoisomerases or kinase enzymes, guiding structural optimization .

Q. What mechanisms drive the degradation of 4,8-dinitroquinoline-1-oxide in advanced oxidation processes (AOPs)?

In Fenton-like systems (e.g., CoFe@Coal-C/H₂O₂), hydroxyl radicals (•OH) and superoxide anions (O₂•⁻) attack the quinoline ring, leading to:

  • Nitro group reduction : Formation of amine intermediates.
  • Ring cleavage : Breakdown into smaller, less toxic carboxylic acids. Optimal degradation (e.g., >95% in 2 hours) occurs at neutral pH with 0.6 g/L catalyst loading, monitored via LC-MS or TOC analysis .

Q. How can kinetic modeling resolve contradictions in reaction pathways during hydrodenitrogenation (HDN) of quinoline derivatives?

Pseudo-first-order kinetics often describe HDN, but deviations arise due to competitive adsorption of intermediates (e.g., 1,2,3,4-tetrahydroquinoline). Least-squares analysis of time-resolved GC-MS data distinguishes rate constants for parallel pathways. For example, HDN of 4,8-dinitroquinoline-1-oxide may favor direct denitrogenation over hydrogenation, requiring tailored catalyst design (e.g., sulfided Ni-Mo/Al₂O₃) .

Q. What strategies improve the selectivity of 4,8-dinitroquinoline-1-oxide derivatives for anticancer applications?

  • Structure-Activity Relationship (SAR) Studies : Introducing electron-withdrawing groups at C-4/C-8 enhances DNA intercalation, while N-oxide modification improves solubility.
  • Targeted Delivery : Conjugation with folate or peptide ligands increases tumor specificity.
  • Combination Therapy : Synergistic effects with platinum-based drugs (e.g., cisplatin) reduce multidrug resistance .

Methodological Considerations

  • Contradiction Handling : Discrepancies in reaction yields or biological activity often stem from impurities or solvent effects. Triplicate experiments with controls (e.g., spiked samples) validate reproducibility.
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate synthetic conditions (temperature, catalyst loading) with product properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.